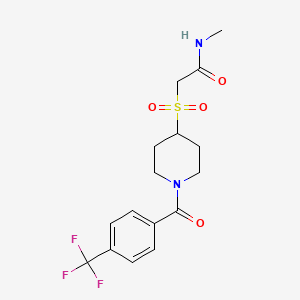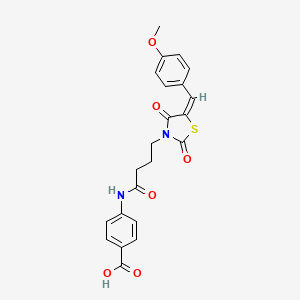![molecular formula C14H17ClO2S B2787177 [3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287285-63-4](/img/structure/B2787177.png)
[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[3-(3,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride” is a chemical compound with the molecular formula C15H19ClO2S. It is related to the class of compounds known as bicyclo[1.1.1]pentanes or BCPs .
Synthesis Analysis
The synthesis of such compounds often involves the use of bicyclo[1.1.0]butanes (BCBs) as intermediates . The inherent strain of the bicyclic scaffold can make variation of the BCB bridgehead substituents challenging, often necessitating linear syntheses of specific BCB targets . A palladium-catalyzed cross-coupling on pre-formed BCBs has been reported, which enables a ‘late stage’ diversification of the bridgehead position .Molecular Structure Analysis
The molecular structure of this compound involves a bicyclo[1.1.1]pentane core, which is a highly strained structure consisting of two cyclopropane rings fused through a common C–C bond . This structure is decorated with a 3,5-dimethylphenyl group and a methanesulfonyl chloride group.Chemical Reactions Analysis
Bicyclo[1.1.0]butanes, which are precursors to bicyclo[1.1.1]pentanes, are known to undergo various reactions with nucleophiles, radicals, and electrophiles to give cyclobutanes and cyclobutenes . They are also used in ‘strain release’ chemistry for the synthesis of substituted four-membered rings .Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3,5-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2S/c1-10-3-11(2)5-12(4-10)14-6-13(7-14,8-14)9-18(15,16)17/h3-5H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMHTTKDVPGLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C23CC(C2)(C3)CS(=O)(=O)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[4-({3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazol-1-yl}carbonyl)-2-nitrophenyl]piperidine](/img/structure/B2787094.png)


![N-[(2-Tert-butyl-1,2,4-triazol-3-yl)methyl]-N-[(3,4-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B2787099.png)
![N-[[2-(1,2,4-Triazol-1-ylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2787100.png)
![6-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2787105.png)
![1-Fluorobicyclo[3.3.1]nonan-3-one](/img/structure/B2787106.png)


![3-methyl-N-[6-(4-{[4-(4-methylphenyl)piperazin-1-yl]carbonyl}-1H-imidazol-1-yl)pyridin-3-yl]butanamide](/img/structure/B2787111.png)


![(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2787114.png)
![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B2787117.png)
